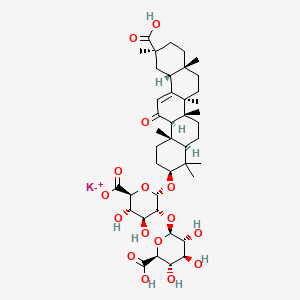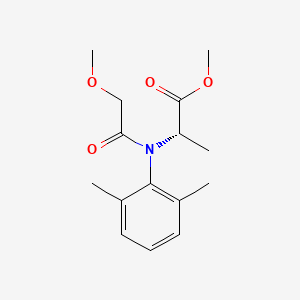
(S)-Metalaxyl
描述
(S)-Metalaxyl is a chiral fungicide belonging to the phenylamide class. It is widely used in agriculture to control diseases caused by oomycetes, such as downy mildew and root rot. The compound is known for its systemic properties, allowing it to be absorbed by plants and translocated to various parts, providing effective protection against fungal infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Metalaxyl involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 2,6-dimethylaniline with methyl isocyanate to form N-(2,6-dimethylphenyl)-N-methylcarbamate.
Cyclization: The carbamate undergoes cyclization with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)-N-methylacetamide.
Chiral Resolution: The racemic mixture is then subjected to chiral resolution using a chiral auxiliary or chromatographic techniques to isolate the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the condensation and cyclization reactions under controlled temperature and pressure conditions.
Chiral Resolution: Advanced chromatographic techniques or enzymatic resolution methods are employed to separate the (S)-enantiomer from the racemic mixture.
化学反应分析
Types of Reactions
(S)-Metalaxyl undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-(2,6-dimethylphenyl)-N-methylacetamide and methanol.
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used to facilitate hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products
Hydrolysis: N-(2,6-dimethylphenyl)-N-methylacetamide and methanol.
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-Metalaxyl has a wide range of scientific research applications:
Agriculture: It is extensively used to control fungal diseases in crops, enhancing yield and quality.
Biology: Studies on this compound help understand its mode of action and resistance mechanisms in fungi.
Medicine: Research is ongoing to explore its potential antifungal properties in medical applications.
Industry: It is used in the formulation of fungicidal products for agricultural and horticultural use.
作用机制
(S)-Metalaxyl exerts its fungicidal effects by inhibiting the synthesis of ribosomal RNA in fungi. It targets the RNA polymerase enzyme, disrupting the transcription process and ultimately leading to the death of the fungal cells. The compound is systemic, meaning it is absorbed by the plant and translocated to various parts, providing protection against fungal infections.
相似化合物的比较
Similar Compounds
Metalaxyl: The racemic mixture of ®- and (S)-enantiomers.
Metalaxyl-M: The ®-enantiomer of Metalaxyl.
Benalaxyl: Another phenylamide fungicide with similar properties.
Uniqueness
(S)-Metalaxyl is unique due to its higher efficacy and lower environmental impact compared to its racemic mixture and other similar compounds. Its chiral nature allows for more targeted action against fungal pathogens, reducing the required dosage and minimizing potential side effects on non-target organisms.
属性
IUPAC Name |
methyl (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEIXNIJLIKNTD-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20897116 | |
| Record name | Methyl (2S)-2-[(2,6-dimethylphenyl)(methoxyacetyl)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69516-34-3 | |
| Record name | Methyl (2S)-2-[(2,6-dimethylphenyl)(methoxyacetyl)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


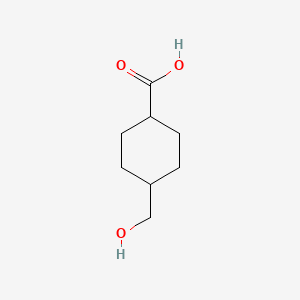


![2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B3416193.png)

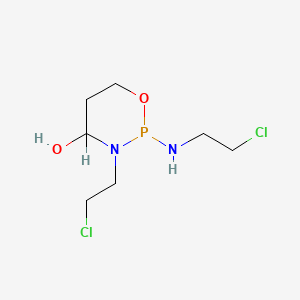
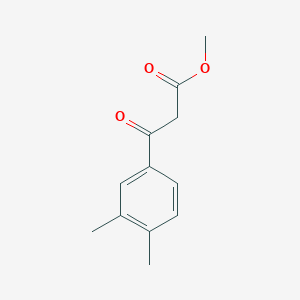
![4-[4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-phenoxy]-benzenesulfonyl chloride](/img/structure/B3416224.png)
